molecular formula C18H12N4O3S B2830511 N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-5-nitrothiophene-2-carboxamide CAS No. 477493-25-7

N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-5-nitrothiophene-2-carboxamide

Cat. No.: B2830511
CAS No.: 477493-25-7
M. Wt: 364.38
InChI Key: WBAXCMDEPVRVCL-UHFFFAOYSA-N
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Description

N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-5-nitrothiophene-2-carboxamide is a complex organic compound that features a benzimidazole moiety fused with a nitrothiophene carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-5-nitrothiophene-2-carboxamide typically involves the condensation of 2-aminobenzimidazole with 3-nitrothiophene-2-carboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-5-nitrothiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).

Major Products Formed

Scientific Research Applications

N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-5-nitrothiophene-2-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: Compounds like omeprazole and albendazole share the benzimidazole core structure.

    Nitrothiophene derivatives: Compounds such as nitrofurantoin and nifuroxazide contain the nitrothiophene group[][7].

Uniqueness

N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-5-nitrothiophene-2-carboxamide is unique due to the combination of the benzimidazole and nitrothiophene moieties, which may confer enhanced biological activity and specificity compared to other compounds with only one of these functional groups .

Biological Activity

N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-5-nitrothiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the synthesis, biological activity, and relevant studies surrounding this compound.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including the formation of the benzodiazole moiety and subsequent coupling reactions to introduce the nitrothiophene structure. Detailed methodologies can vary, but they often employ techniques such as NMR spectroscopy for characterization.

Biological Activity

The biological activity of this compound has been investigated through various studies focusing on its antitumor and antimicrobial properties.

Antitumor Activity

Recent studies have shown that compounds with similar structures exhibit significant antitumor activity. For instance, a study reported that nitro-substituted derivatives demonstrated high cytotoxicity against human lung cancer cell lines (A549, HCC827, NCI-H358) with IC50 values indicating effective inhibition of cell growth:

CompoundCell LineIC50 (μM)
Compound 5A5492.12 ± 0.21
Compound 5HCC8275.13 ± 0.97
Compound 5NCI-H3580.85 ± 0.05

These findings suggest that structural modifications, such as the introduction of a nitro group, can enhance the antitumor efficacy of benzodiazole derivatives .

Antimicrobial Activity

In addition to antitumor properties, the compound has shown promise in antimicrobial activity. Compounds with similar nitro and benzothiazole functionalities were tested against various bacterial strains, demonstrating significant antibacterial effects. The presence of the nitro group has been linked to enhanced binding affinity to DNA, which may contribute to their mechanism of action against microbial pathogens .

Case Studies

  • Study on Lung Cancer Cell Lines : A comprehensive evaluation was conducted using three human lung cancer cell lines where the compound's cytotoxic effects were assessed through both 2D and 3D culture systems. The results indicated that while effective against cancer cells, there was also notable cytotoxicity observed in normal lung fibroblast cell lines (MRC-5), highlighting a need for further optimization to improve selectivity .
  • Antimicrobial Efficacy : In another study focusing on antimicrobial properties, compounds similar to this compound were evaluated for their ability to inhibit bacterial growth in vitro. The findings suggested that these compounds could serve as potential leads for developing new antimicrobial agents .

Properties

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)phenyl]-5-nitrothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N4O3S/c23-18(15-8-9-16(26-15)22(24)25)19-12-5-3-4-11(10-12)17-20-13-6-1-2-7-14(13)21-17/h1-10H,(H,19,23)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBAXCMDEPVRVCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC=C(S4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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